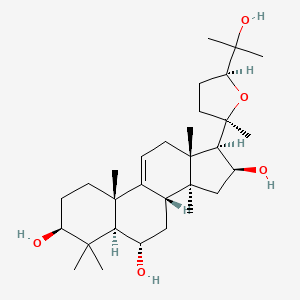
2-Mercaptoethanesulfonic acid
Overview
Description
2-Mercaptoethanesulfonic acid is an organosulfur compound with the molecular formula HSCH₂CH₂SO₃H. It is a thiol and sulfonic acid, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its role as a coenzyme in methanogenic archaea, where it is involved in the final step of methane biosynthesis.
Mechanism of Action
Target of Action
2-Mercaptoethanesulfonic acid, also known as coenzyme M, primarily targets the myeloperoxidase (MPO) enzyme . MPO is an abundant protein in neutrophils, monocytes, and macrophages, and plays a critical role in the pathogenesis of various disorders .
Biochemical Pathways
The compound plays a significant role in the bacterial metabolism of short-chain aliphatic alkenes . This metabolism occurs via oxidation to epoxyalkanes followed by carboxylation to β-ketoacids . This compound serves as a central cofactor in this process, facilitating the addition of coenzyme M to epoxypropane to form a β-hydroxythioether .
Pharmacokinetics
It’s known that the compound is commonly used as an auxiliary drug to reduce the side effects of anti-cancer drugs . It forms a non-toxic compound upon reacting with the toxic metabolites of these drugs .
Result of Action
The action of this compound results in the formation of a non-toxic compound when it reacts with the toxic metabolites of certain drugs . This reduces the side effects of these drugs, making it a valuable auxiliary drug in cancer treatment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s important to ensure adequate ventilation when handling the compound to avoid ingestion and inhalation . The compound should also be stored in a dry, cool, and well-ventilated place to maintain its efficacy and stability .
Biochemical Analysis
Biochemical Properties
2-Mercaptoethanesulfonic acid is used in protein sequence analysis . It is a biochemical reagent that can be used for protein sequence analysis . It is also used as an antioxidant and cytoprotective agent in a wide variety of applications .
Cellular Effects
This compound has been shown to have a higher cellular uptake compared to native compounds, as established on Caco-2 cell line by flow cytometry . This increased uptake can cause slightly decreased cell viability .
Molecular Mechanism
This compound functions as a potent inhibitor of myeloperoxidase (MPO), modulating its catalytic activity and function . It competes with chloride, inhibiting MPO’s chlorinating activity, and switches the reaction from a 2-electron to a 1-electron pathway, allowing the enzyme to function only with catalase-like activity .
Metabolic Pathways
This compound is involved in the metabolism of short-chain aliphatic alkenes via oxidation to epoxyalkanes followed by carboxylation to beta-ketoacids . It is converted to methyl-coenzyme M thioether in the penultimate step to methane formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptoethanesulfonic acid can be synthesized through several methods:
Alkylation of Sodium Sulfite: This method involves the alkylation of sodium sulfite with 1,2-dichloroethane in the presence of sodium bromide as a catalyst.
Hydrolysis of S-Acetylmercaptoethanesulfonate: Another method involves the alkylation of sodium thioacetate with sodium 2-halosulfonate, followed by hydrolysis of the resulting S-acetylmercaptoethanesulfonate to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes mentioned above, with optimization for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
2-Mercaptoethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The sulfonic acid group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Lithium aluminum hydride.
Substitution: Amines, alcohols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamides, sulfonate esters.
Scientific Research Applications
2-Mercaptoethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and a stabilizer for various chemical reactions.
Biology: It serves as a coenzyme in methanogenic archaea, playing a crucial role in methane biosynthesis.
Industry: It is used as an additive and stabilizer for copolymers and in the dyeing industry for cotton dyes.
Comparison with Similar Compounds
2-Mercaptoethanesulfonic acid can be compared with other similar compounds:
Sodium 2-mercaptoethanesulfonate:
Sodium 3-mercapto-1-propanesulfonate: Another thiol compound used in similar applications but with different structural properties.
N-Acetyl-L-cysteine: A thiol compound used as a mucolytic agent and antioxidant.
Uniqueness
This compound is unique due to its dual functionality as both a thiol and sulfonic acid, making it highly versatile in various chemical reactions and applications. Its role as a coenzyme in methanogenic archaea also sets it apart from other similar compounds.
Properties
IUPAC Name |
2-sulfanylethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-45-4 (Parent) | |
| Record name | Mercaptoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023264 | |
| Record name | 2-Mercaptoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid., Solid | |
| Record name | 2-Mercaptoethanesulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10891 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Mesna | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide. | |
| Record name | Coenzyme M | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3375-50-6, 9005-46-3 | |
| Record name | Mercaptoethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercaptoethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coenzyme M | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caseins, sodium complexes | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptoethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptoethanesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Caseins, sodium complexes | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mesna | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological function of 2-mercaptoethanesulfonic acid?
A1: this compound, or coenzyme M (HS-CoM), serves as the terminal methyl carrier in methanogenesis, the biological production of methane. [] This process, carried out by methanogenic archaea, relies on HS-CoM to accept a methyl group from various substrates and ultimately reduce it to methane. [, ]
Q2: How does HS-CoM interact with enzymes to facilitate methyl transfer?
A2: HS-CoM interacts with enzymes like epoxyalkane:CoM transferase (EaCoMT) through its thiol group. [] This interaction, facilitated by a zinc ion within the enzyme, deprotonates the thiol, creating a nucleophilic thiolate. This activated thiolate then attacks the epoxide substrate, leading to the formation of a thioether conjugate, 2-hydroxypropyl-CoM. []
Q3: Is the sulfonate group of HS-CoM important for its biological activity?
A3: Yes, the sulfonate group plays a crucial role in the binding of HS-CoM to enzymes. Studies using CoM analogs with modifications to the sulfonate group showed significantly reduced activity, highlighting the importance of this group for proper enzyme recognition and binding. []
Q4: How is the methyl group transferred from HS-CoM to ultimately form methane?
A4: The methyl group carried by HS-CoM, in the form of methyl-coenzyme M (CH3-S-CoM), is reductively demethylated by the enzyme CH3-S-CoM methylreductase. [, , , ] This enzyme utilizes reducing equivalents from a co-substrate, typically N-7-(mercaptoheptanoyl)-L-threonine O3-phosphate (HS-HTP), to facilitate the release of methane and generate a heterodisulfide. [, ]
Q5: Does HS-CoM play a role in other metabolic pathways besides methanogenesis?
A5: Interestingly, HS-CoM is not exclusive to methanogenesis. It also participates in a bacterial pathway for the carboxylation of aliphatic epoxides. [] This pathway, found in bacteria like Xanthobacter strain Py2, uses HS-CoM as a nucleophile for the activation and conversion of epoxides to central metabolites. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C2H6O3S2 and a molecular weight of 142.17 g/mol.
Q7: Are there any specific spectroscopic data available for identifying this compound?
A7: While specific spectroscopic data isn't extensively provided in these papers, the thiol group in HS-CoM allows for detection and quantification using high-performance liquid chromatography methods developed for thiols in various matrices. []
Q8: How does the stability of HS-CoM impact its measurement in environmental samples?
A8: Freezing environmental samples like sediments can lead to a significant decrease in detectable HS-CoM, ranging from 46% to 83%. [] This suggests a potential for degradation or modification of HS-CoM under freezing conditions in complex matrices.
Q9: Can you elaborate on the role of 2-bromoethanesulfonate (BES) as an inhibitor in CoM-dependent pathways?
A9: 2-Bromoethanesulfonate (BES) acts as a potent inhibitor of CoM-dependent pathways, specifically targeting the epoxyalkane:CoM transferase (EaCoMT) enzyme involved in epoxide carboxylation. [] This inhibition prevents bacterial growth on substrates like propylene by disrupting the activation and conversion of epoxides.
Q10: Does BES impact methanogenesis?
A10: Yes, BES is a structural analog of HS-CoM and effectively inhibits methanogenesis. [] This inhibition arises from its ability to disrupt the activity of enzymes like CH3-S-CoM methylreductase, preventing the final step of methane formation.
Q11: How do structural modifications of HS-CoM affect its activity in the EaCoMT-catalyzed reaction?
A11: Modifications to the thiol or sulfonate group of HS-CoM drastically reduce its activity with EaCoMT. CoM analogs with alterations to these groups exhibit significantly lower rates of epoxyalkane conjugation, highlighting the importance of these structural features for substrate recognition and catalytic efficiency. []
Q12: How does the presence of thiols impact the stability of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables?
A12: Thiols like cysteine and glutathione can significantly enhance the heat inactivation of PPO. [] This suggests a potential role for thiols in preventing enzymatic browning, offering an alternative to sulfite-based inhibitors.
Q13: How can the amount of coenzyme M be used to estimate methanogen biomass?
A13: Coenzyme M serves as a valuable biomarker for methanogens due to its unique presence in these organisms. [] Studies have determined the average CoM content per milligram of protein and per methanogen cell, allowing for estimations of methanogen biomass in environmental samples based on quantifiable CoM levels. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)


![2-chloro-5-[2-(2-nitrophenyl)ethyl]-1,3-thiazole](/img/structure/B6596340.png)




![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)



![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)
